

# FPFT-2216: An In-Depth Technical Guide to its Target Protein Degradation Profile

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## Compound of Interest

Compound Name: FPFT-2216

Cat. No.: B12428055

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## Abstract

**FPFT-2216** is a novel small molecule "molecular glue" degrader that has demonstrated significant potential in preclinical studies for the treatment of hematopoietic malignancies. This document provides a comprehensive technical overview of the target protein degradation profile of **FPFT-2216**, its mechanism of action, and the downstream cellular consequences. Detailed experimental protocols and data are presented to facilitate further research and development of this compound and its derivatives.

## Introduction

**FPFT-2216** is a potent and selective degrader of several key cellular proteins implicated in cancer pathogenesis. It acts as a molecular glue, inducing proximity between the E3 ubiquitin ligase Cereblon (CRBN) and its target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The primary targets of **FPFT-2216** include Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1 alpha (CK1 $\alpha$ ), and Phosphodiesterase 6D (PDE6D).<sup>[1][2][3]</sup> This multi-targeted degradation profile results in potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those of lymphoid origin.<sup>[4][5][6]</sup>

## Target Protein Degradation Profile

The degradation of specific target proteins by **FPFT-2216** has been quantified across various cell lines and experimental conditions. The following tables summarize the available data on the degradation potency (DC50) and maximum degradation (Dmax) for each target.

**Table 1: In Vitro Degradation of Target Proteins by FPFT-2216 in MOLT-4 Cells**

Target Protein	Concentration	Treatment Duration	% Degradation	Reference
PDE6D	8 nM	4 hours	> 50%	[1]
PDE6D	200 nM	4 hours	Maximum Degradation	[1]
IKZF1	200 nM	4 hours	Maximum Degradation	[1]
IKZF3	200 nM	4 hours	Maximum Degradation	[1]
CK1α	200 nM	4 hours	Maximum Degradation	[1]
PDE6D	1 μM	2 hours	Complete Degradation	[1]
PDE6D	1 μM	24 hours	Sustained Degradation	[1]

**Table 2: In Vitro Degradation of Target Proteins by FPFT-2216 in Various Lymphoid Tumor Cell Lines**

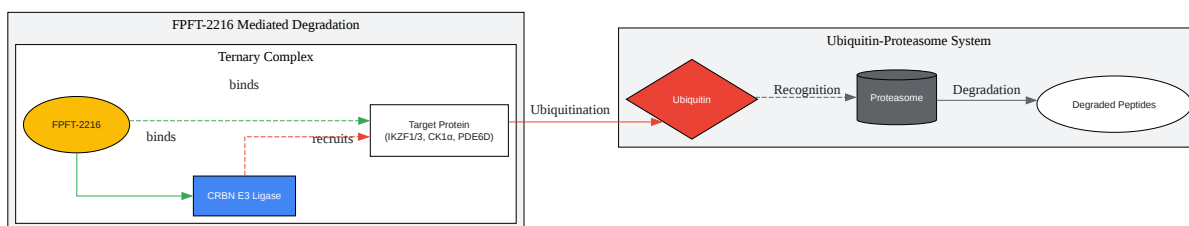
Cell Line	Target Protein	Treatment Duration	Key Observations	Reference
Z-138	CK1α	6 hours	Concentration-dependent degradation	<a href="#">[7]</a>
RS4;11	CK1α	6 hours	Concentration-dependent degradation	<a href="#">[7]</a>
RI-1	CK1α	24 hours	Concentration-dependent degradation	<a href="#">[7]</a>

**Table 3: In Vivo Degradation of Target Proteins by FPFT-2216 in CRBN I391V Mice**

Target Protein	Dose	Route of Administration	Key Observations	Reference
CK1α	30 mg/kg	p.o. or i.p.	Significant degradation	<a href="#">[1]</a>
IKZF1	30 mg/kg	p.o. or i.p.	Significant degradation	<a href="#">[1]</a>

## Mechanism of Action

**FPFT-2216** functions as a molecular glue to induce the degradation of its target proteins via the ubiquitin-proteasome system.



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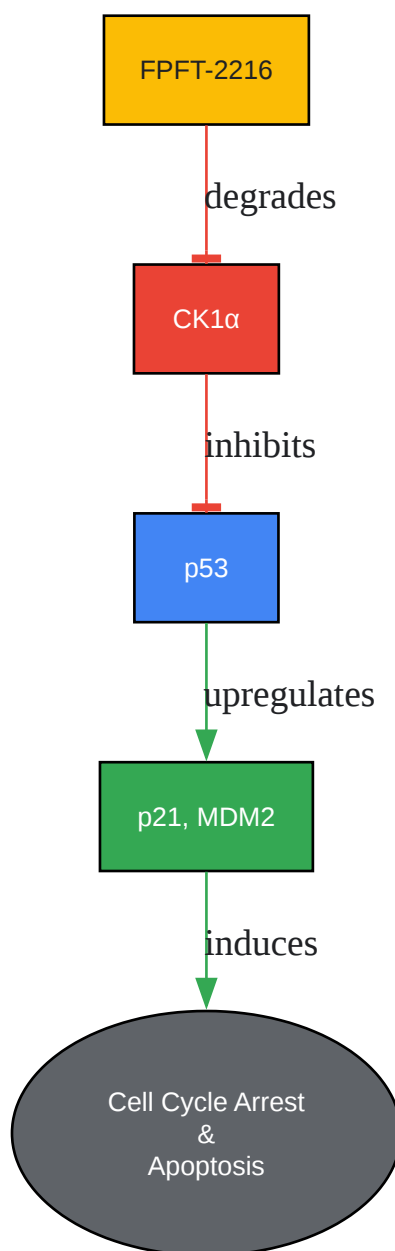
Caption: **FPFT-2216** mechanism of action.

## Downstream Signaling Pathways

The degradation of CK1α and IKZF1/3 by **FPFT-2216** leads to the modulation of key signaling pathways involved in cancer cell proliferation and survival, namely the p53 and NF-κB pathways.

## Activation of the p53 Signaling Pathway

Degradation of CK1α by **FPFT-2216** leads to the stabilization and activation of the tumor suppressor p53.<sup>[4][5]</sup> This results in the transcriptional upregulation of p53 target genes, such as p21 and MDM2, leading to cell cycle arrest and apoptosis.<sup>[4][5]</sup>



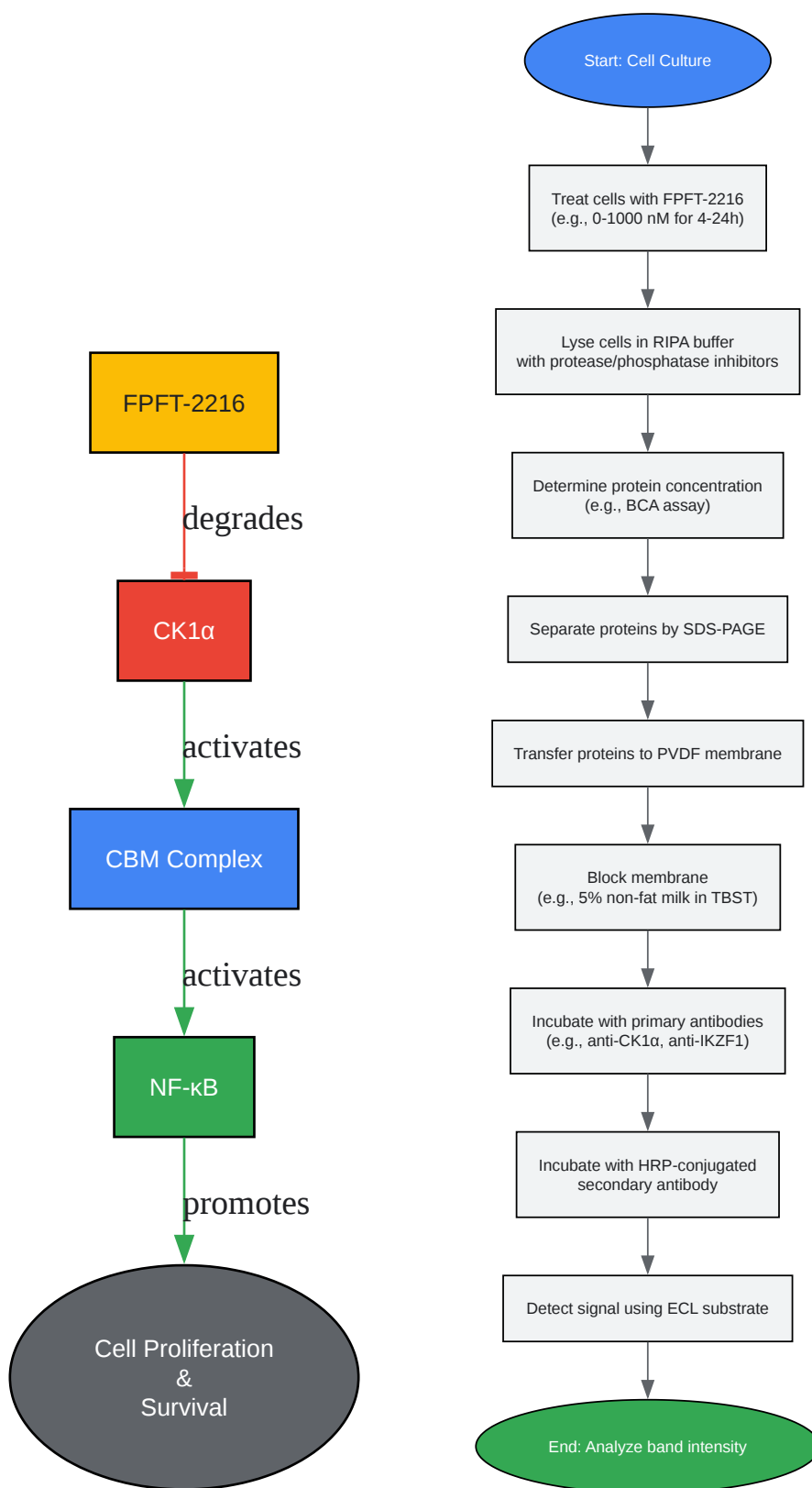
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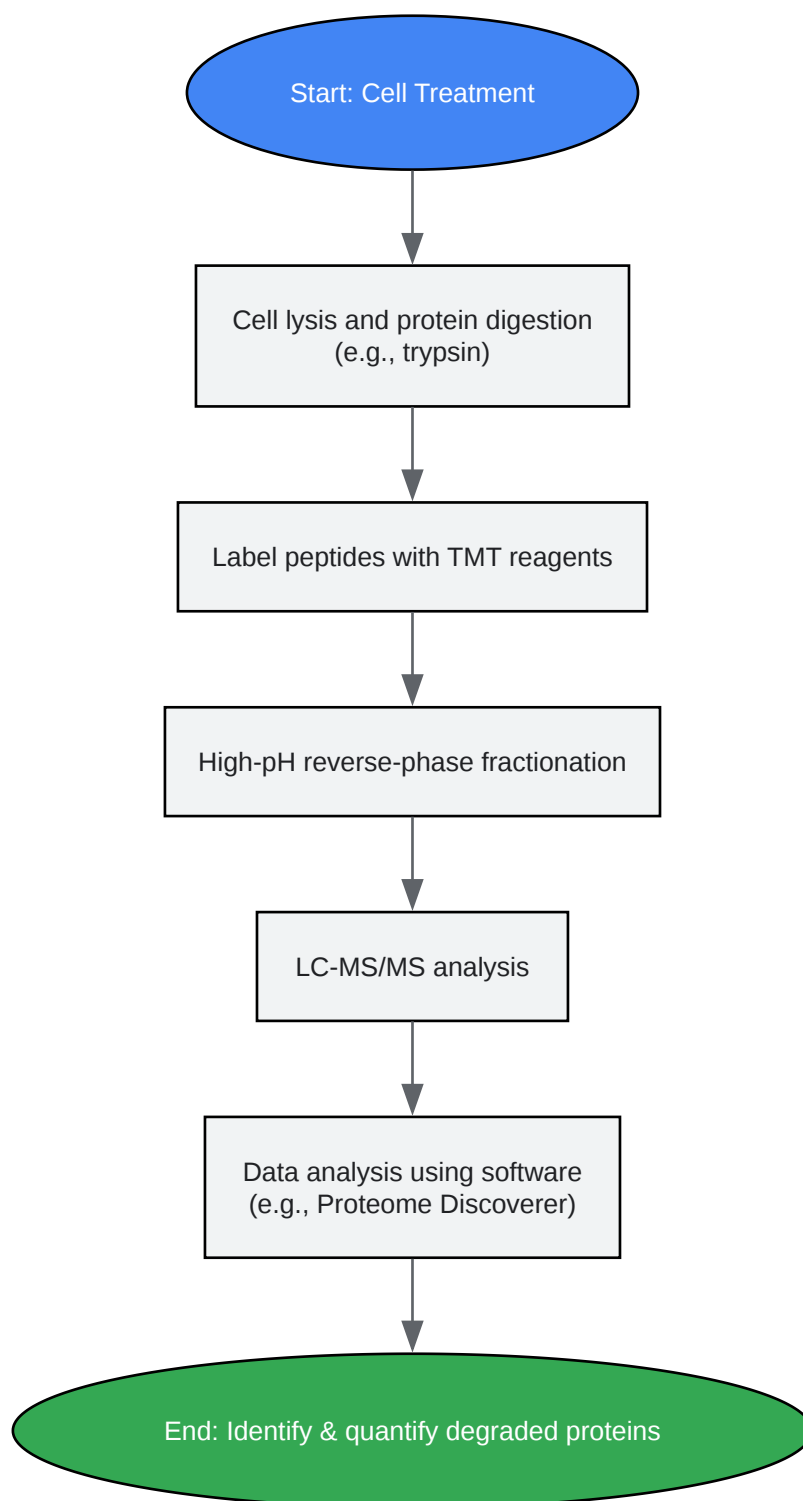
Caption: p53 pathway activation by **FPFT-2216**.

## Inhibition of the NF-κB Signaling Pathway

**FPFT-2216**-mediated degradation of CK1α also results in the inhibition of the NF-κB signaling pathway.[4][5] This occurs through the disruption of the CARD11/BCL10/MALT1 (CBM) complex, which is crucial for NF-κB activation in lymphoid cells.[4][5] The inhibition of NF-κB, a

key driver of proliferation and survival in many lymphomas, contributes to the anti-tumor activity of **FPFT-2216**.





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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PDE6D and CK1 $\alpha$  Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FPFT-2216 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. FPFT-2216, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1 $\alpha$  to Activate p53 and Inhibit NF $\kappa$ B Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FPFT-2216, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1 $\alpha$  to Activate p53 and Inhibit NF $\kappa$ B Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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